N-(4-(Dimethylcarbamoyl)phenyl)-2,4-dihydroxy-N-((5-iodofuran-2-yl)methyl)benzamide
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Overview
Description
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 2,4-dihydroxybenzoic acid with appropriate amines under acidic or basic conditions to form the benzamide core.
Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the benzamide core with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Iodofuran Moiety: The final step involves the coupling of the iodofuran moiety to the benzamide core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The iodofuran moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide
- N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-chlorofuran-2-yl)methyl]benzamide
Uniqueness
The presence of the iodofuran moiety in N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide makes it unique compared to its analogs. This iodine atom can participate in unique interactions and reactions, potentially leading to different biological activities and chemical properties.
Properties
Molecular Formula |
C21H19IN2O5 |
---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19IN2O5/c1-23(2)20(27)13-3-5-14(6-4-13)24(12-16-8-10-19(22)29-16)21(28)17-9-7-15(25)11-18(17)26/h3-11,25-26H,12H2,1-2H3 |
InChI Key |
LUUINHUULZHSSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CC2=CC=C(O2)I)C(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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